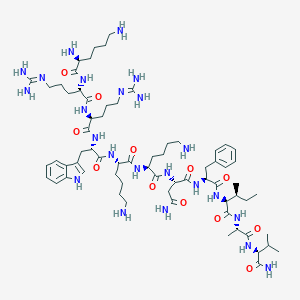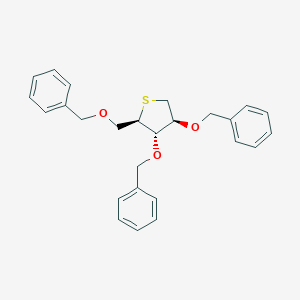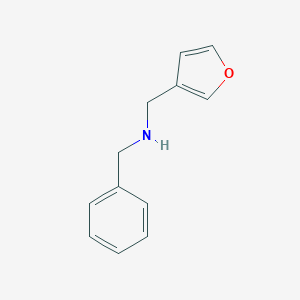
(3,5-Diethoxyphenyl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Surface Chemistry
Ceria Nanocrystals
Methanol has been used to study the surface sites of ceria nanocrystals with well-defined surface planes. The adsorption and desorption of methanol on these nanocrystals help understand their catalytic properties (Wu, Li, Mullins, & Overbury, 2012).
Methanol Decomposition on Catalysts
Studies on methanol decomposition on various catalysts, like Pt(111), provide insights into the thermochemistry and activation energy barriers for the decomposition process, aiding in the development of more efficient catalytic systems (Greeley & Mavrikakis, 2002).
Biochemical and Medical Applications
Biological Membranes
Methanol affects the dynamics of lipid membranes, impacting the study of transmembrane proteins in biological and synthetic membranes. This has implications for understanding membrane behavior in various biological conditions (Nguyen et al., 2019).
PET Radiotracers
The compound has applications as a PET radiotracer in the early diagnosis of Alzheimer’s disease, showcasing its potential in medical diagnostics (Altomare et al., 2014).
Organic Synthesis and Chemical Engineering
Phthalocyanine Synthesis
(3,5-Diethoxyphenyl)methanol is used in the synthesis of novel silicon phthalocyanine and subphthalocyanine complexes, which have applications in dye production and potentially in photovoltaic cells (Bıyıklıoğlu, 2015).
Methanol as a C1 Source
Methanol is utilized as a C1 source in organic synthesis for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, crucial for drug discovery and chemical production (Natte, Neumann, Beller, & Jagadeesh, 2017).
Environmental Applications
- UV Actinometry: Methanol's role in the photolysis of H2O2 in aqueous solutions aids in UV actinometry, a technique used to measure the intensity of ultraviolet light, which has environmental applications (Goldstein, Aschengrau, Diamant, & Rabani, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXRSVKMHZMSOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CO)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409017 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198623-56-2 | |
| Record name | (3,5-diethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
